molecular formula C12H18ClN3O B14915292 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide

2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide

Cat. No.: B14915292
M. Wt: 255.74 g/mol
InChI Key: WVONMVIPSNYJOP-UHFFFAOYSA-N
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Description

2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety, an ethyl group, and a dimethylacetamide group

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

2-[(2-chloropyridin-4-yl)methyl-ethylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H18ClN3O/c1-4-16(9-12(17)15(2)3)8-10-5-6-14-11(13)7-10/h5-7H,4,8-9H2,1-3H3

InChI Key

WVONMVIPSNYJOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=NC=C1)Cl)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.

    Alkylation: The 2-chloropyridine is subjected to alkylation with ethylamine to introduce the ethyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The resulting intermediate is then acylated with N,N-dimethylacetamide chloride to form the final product. This step requires the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A precursor in the synthesis of the compound.

    N,N-Dimethylacetamide: A related compound with similar functional groups.

    Ethylamine: Another related compound used in the synthesis.

Uniqueness

2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide, modified with a chloropyridine moiety. This modification may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

This structure includes a chloropyridine group, which is known for its potential biological activities.

Biological Activity Overview

The biological activity of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chloropyridine ring is often associated with enhanced antibacterial and antifungal activities.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Analogous compounds have shown promising results in inhibiting cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

1. Antimicrobial Efficacy

A study investigated the antimicrobial properties of various chloropyridine derivatives, including those structurally similar to our compound. Results indicated that these derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

2. Cytotoxic Effects on Cancer Cells

Research conducted on a series of N,N-dimethylacetamide derivatives revealed that modifications to the amide group could significantly enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

3. Enzyme Interaction Studies

In vitro studies have shown that chloropyridine-containing compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs, necessitating further investigation into drug-drug interactions .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
Compound AStructure AAntimicrobial15
Compound BStructure BCytotoxic30
Compound CStructure CEnzyme Inhibition10

The mechanisms by which 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.
  • Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
  • Enzyme Inhibition : Binding to active sites of enzymes could hinder their function, thereby affecting metabolic pathways.

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